3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea

Data Gap sEH Inhibition Piperidine Urea

3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea (CAS 2034621-98-0) is a synthetic, low-molecular-weight (318.42 g/mol) trisubstituted urea derivative belonging to the 1,3-disubstituted urea class. Its structure incorporates a tetrahydrofuran (oxolan-2-yl)methyl group, a central piperidine ring bearing a pyridin-4-yl substituent, and a urea pharmacophore – a structural motif common to numerous soluble epoxide hydrolase (sEH) inhibitors and other enzyme-targeted small molecules.

Molecular Formula C17H26N4O2
Molecular Weight 318.421
CAS No. 2034621-98-0
Cat. No. B2628414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea
CAS2034621-98-0
Molecular FormulaC17H26N4O2
Molecular Weight318.421
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=CC=NC=C3
InChIInChI=1S/C17H26N4O2/c22-17(20-13-16-2-1-11-23-16)19-12-14-5-9-21(10-6-14)15-3-7-18-8-4-15/h3-4,7-8,14,16H,1-2,5-6,9-13H2,(H2,19,20,22)
InChIKeyKAMCEBDURGOHDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea (CAS 2034621-98-0): Core Identity and Intended Pharmacological Class


3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea (CAS 2034621-98-0) is a synthetic, low-molecular-weight (318.42 g/mol) trisubstituted urea derivative belonging to the 1,3-disubstituted urea class. Its structure incorporates a tetrahydrofuran (oxolan-2-yl)methyl group, a central piperidine ring bearing a pyridin-4-yl substituent, and a urea pharmacophore – a structural motif common to numerous soluble epoxide hydrolase (sEH) inhibitors and other enzyme-targeted small molecules. The compound is catalogued in several chemical vendor databases under the alternative systematic name 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea. Despite its structural resemblance to published piperidine-urea sEH inhibitor series, no peer-reviewed research articles, patent claims with explicit compound-level data, or authoritative database records (e.g., PubChem BioAssay, ChEMBL, BindingDB with verified structure match) reporting quantifiable biological or physicochemical data for this exact compound were identified at the time of analysis.

Why In-Class 1,3-Disubstituted Urea Analogs Cannot Be Freely Substituted for 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea


Within the 1,3-disubstituted urea chemical class, subtle modifications to the N-substituents – such as replacing the oxolan-2-ylmethyl group with a phenyl ring, altering the heteroaryl substituent on the piperidine nitrogen, or shifting the pyridine nitrogen position – can fundamentally alter target binding kinetics, selectivity profiles, metabolic stability, and physicochemical properties. [1] Published structure-activity relationship (SAR) studies on closely related piperidine-urea sEH inhibitors demonstrate that otherwise identical scaffolds can differ by orders of magnitude in inhibitory potency (Ki spanning <0.05 nM to >100 nM) solely based on the nature of the terminal heterocycle or the linker length between the urea core and the piperidine ring. [2] Consequently, assuming functional interchangeability between this compound and any structurally similar analog without empirical confirmation risks compromising experimental reproducibility and invalidating pharmacological conclusions. At present, the absence of publicly available, compound-specific quantitative data precludes a definitive assessment of its differentiation from nearest neighbors.

Quantitative Differentiation Evidence for 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea: Current Status


Data Availability Status: No Public-Domain Quantitative Comparator Data Identified for CAS 2034621-98-0

A systematic search of primary research literature, patent databases (including US10377744, US11123311, US11723929, and WO2022221493A1), BindingDB records matched by exact structure, and PubChem did not yield any quantitative biological, physicochemical, or pharmacological data specifically attributed to CAS 2034621-98-0. The BindingDB entry BDBM408978, which shares the 'Compound 1' designation within the US10377744/US11123311/US11723929 patent family and reports a Ki of 1.40 nM against recombinant human sEH, corresponds to a chemically distinct SMILES (FC(F)(F)Oc1ccc(NC(=O)NC2CCN(CC2)C(=O)C2CCOCC2)cc1) and must not be conflated with the target compound. [1] Closest structural analogs identified in vendor catalogs (e.g., CAS 2034342-73-7, featuring an oxan-4-yl substituent in place of pyridin-4-yl) similarly lack peer-reviewed quantitative characterization.

Data Gap sEH Inhibition Piperidine Urea

Structural Class Context: Piperidine-Urea sEH Inhibitor Potency Range from Patent Literature

While specific data for CAS 2034621-98-0 are absent, the broader piperidine-urea sEH inhibitor class exhibits an extremely wide potency range. Within the US10377744/US11123311/US11723929 patent series, structurally related compounds (confirmed by SMILES) span Ki values from <0.05 nM (Compound 28, BDBM409007) to 3.83 nM (Compound 37, BDBM409017) against recombinant human sEH. [1] The commercial sEH inhibitor CAY10640, a 1-aryl-3-(1-acylpiperidin-4-yl)urea analog, demonstrates an IC50 of 0.4 nM against both recombinant human and mouse sEH. [2] This class-level potency range illustrates why minor structural modifications between analogs can yield >100-fold differences in target engagement, underscoring the need for compound-specific rather than class-level performance data.

sEH Inhibition Structure-Activity Relationship Piperidine Urea

Key Differentiating Structural Features Hypothesized from SAR Principles

The target compound's signature features relative to common sEH inhibitor scaffolds include: (i) a pyridin-4-yl substituent directly attached to the piperidine nitrogen, contrasting with the acyl-piperidine motif found in CAY10640 and many US10377744 compounds; (ii) an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group on the urea nitrogen, providing a hydrogen-bond-accepting ether oxygen at a specific spatial orientation; and (iii) a methylene spacer between the piperidine ring and the urea core, which influences conformational flexibility and target binding geometry. In published SAR, the nature of the heteroaryl group attached to the piperidine nitrogen strongly modulates both sEH affinity and off-target profiles (e.g., ion channel and CYP liability). [1] These structural features define a distinct chemical space that cannot be replicated by analogs bearing pyridin-2-yl, oxan-4-yl, or phenyl substituents without altering pharmacological behavior.

Medicinal Chemistry Structural Differentiation Piperidine Urea Scaffold

Evidence-Constrained Application Scenarios for 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea (CAS 2034621-98-0)


Medicinal Chemistry Scaffold-Hopping and SAR Library Expansion

The compound's distinct combination of a pyridin-4-yl-piperidine and an oxolan-2-ylmethyl urea moiety makes it a candidate for inclusion in SAR libraries exploring heteroaryl substitution effects on piperidine-urea pharmacological activity. [1] Researchers seeking to diversify beyond common acyl-piperidine or phenyl-urea sEH inhibitor scaffolds may use this compound as a starting point for potency, selectivity, and ADME profiling, generating the compound-specific data currently absent from the public domain. [2]

Method Development and Assay Validation for sEH-Related Enzyme Assays

Given the established utility of structurally diverse urea-based inhibitors as tool compounds for sEH assay development, [1] this compound could serve as a probe in FRET-based or fluorescence displacement assays – provided that its inhibitory potency is first empirically determined in the user's laboratory against recombinant human or murine sEH. The absence of published potency data necessitates in-house characterization before use as a reference inhibitor.

Physicochemical and Metabolic Stability Comparative Profiling

The oxolan-2-ylmethyl group introduces an ether oxygen that may influence solubility, logP, and metabolic stability relative to purely hydrophobic substituents common in sEH inhibitor series. [1] Comparative in vitro ADME studies (microsomal stability, CYP inhibition, permeability) between this compound and analogs bearing phenyl, cyclohexyl, or tetrahydropyranyl groups could reveal differentiation relevant to lead optimization programs – though no such data currently exist in the literature. [2]

Quote Request

Request a Quote for 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.